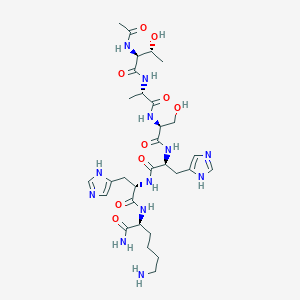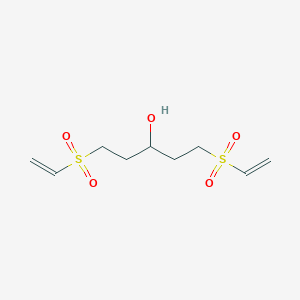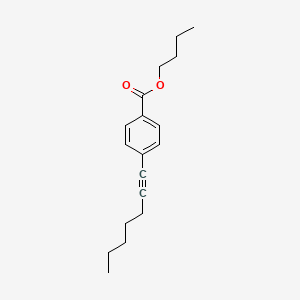
Ethenylcarbamyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenylcarbamyl azide is an organic compound characterized by the presence of an azide group attached to a carbamyl group, which is further connected to an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenylcarbamyl azide can be synthesized through the reaction of ethenyl isocyanate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like acetonitrile at room temperature, completing within a few minutes . This method avoids the use of hazardous hydrazoic acid, making it safer and more convenient.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety by minimizing the handling of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Ethenylcarbamyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, leading to the formation of isocyanates and subsequent products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal or photolytic conditions to induce Curtius rearrangement.
Major Products
Substitution: Formation of substituted carbamyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates and subsequent derivatives.
Aplicaciones Científicas De Investigación
Ethenylcarbamyl azide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethenylcarbamyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various reactive intermediates. These intermediates can further react with other molecules, facilitating the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Ethenylcarbamyl azide can be compared with other carbamyl azides and organic azides:
N-Methylcarbamyl azide: Similar in structure but with a methyl group instead of an ethenyl group.
Phenyl azide: Contains a phenyl group instead of a carbamyl group.
Allyl azide: Contains an allyl group instead of an ethenyl group.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to other azides.
Propiedades
Número CAS |
823810-44-2 |
|---|---|
Fórmula molecular |
C3H4N4O |
Peso molecular |
112.09 g/mol |
Nombre IUPAC |
1-diazo-3-ethenylurea |
InChI |
InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |
Clave InChI |
ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |
SMILES canónico |
C=CNC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N,N-Di([1,1'-biphenyl]-2-yl)perylen-3-amine](/img/structure/B14226255.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(4-fluorophenyl)-3-methyl-](/img/structure/B14226260.png)


![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)
![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)




